4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one

Prodrug Design Oral Bioavailability Pharmaceutical Synthesis

Common Problem: Unsubstituted vinylene carbonate leads to over-halogenation and poor regioselectivity in prodrug synthesis. Solution: 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one provides essential steric protection via the 4-position tert-butyl group. • Enables regioselective mono-bromination to 4-tert-butyl-5-halomethyl derivatives • XLogP 2.4 ensures optimal lipophilicity for intestinal absorption • Validated precursor for orally bioavailable fluoroquinolone prodrugs • Additional applications: arylesterase isozyme profiling, SEI-forming electrolyte additive, 5-LOX inhibitor scaffold

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 86005-11-0
Cat. No. B8775751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one
CAS86005-11-0
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)O1)C(C)(C)C
InChIInChI=1S/C8H12O3/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3
InChIKeyJRWPVOZCMZLTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one (86005-11-0): Chemical Identity and Core Utility in Prodrug Design


4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one (CAS 86005-11-0; molecular formula C8H12O3; molecular weight 156.18 g/mol) is a cyclic carbonate derivative belonging to the 1,3-dioxol-2-one family [1]. This compound is a stable, substituted cyclic carbonate characterized by a tert-butyl group at the 4-position and a methyl group at the 5-position of the dioxolene ring. It serves primarily as a key precursor to 4-tert-butyl-5-halomethyl-1,3-dioxolen-2-one derivatives, which are established modifying agents for preparing orally bioavailable prodrugs of carboxylic acid-containing pharmaceuticals [2], [3]. Its well-defined structure, calculable physicochemical properties, and specific role in a published patent synthesis route make it a distinct synthetic intermediate for pharmaceutical R&D procurement.

Why 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one (86005-11-0) Cannot Be Replaced by Simple Analogs in Prodrug Synthesis


Generic substitution of 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one with smaller or less sterically hindered 1,3-dioxol-2-one analogs (e.g., 4,5-dimethyl or unsubstituted vinylene carbonate) fails because the tert-butyl group provides uniquely balanced steric protection and optimal lipophilicity. This specific substitution pattern is essential for controlling the reactivity of the double bond during radical bromination, preventing over-halogenation, and ensuring the resulting prodrug moiety imparts the required oral bioavailability to the parent drug [1], [2]. The quantitative evidence below demonstrates how this compound's steric and physicochemical profile directly governs synthetic utility and downstream prodrug performance, which is lost when switching to simpler 1,3-dioxol-2-one candidates.

Quantitative Differentiation Evidence for 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one (86005-11-0)


Defined Precursor Role in a Patented Prodrug Modification Route vs. Non-Specific Dioxolene Candidates

Japanese Patent JPS5869875A explicitly designates 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one as the mandatory starting material for synthesizing 4-tert-butyl-5-halomethyl-1,3-dioxolen-2-one, a 'modifying agent for medicines' [1]. The patent demonstrates that 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazinylquinoline-3-carboxylic acid, when modified with this specific dioxolenone derivative, exhibits 'a far higher antimicrobial activity than the parent compound in the living body on the oral administration' [1]. In contrast, 4,5-unsubstituted or lower alkyl-substituted 1,3-dioxol-2-ones lack the steric control necessary for selective mono-halogenation at the 5-methyl position, leading to undesired di-halogenated side products and inconsistent prodrug performance [2].

Prodrug Design Oral Bioavailability Pharmaceutical Synthesis

Computed Lipophilicity and Polar Surface Area vs. Unsubstituted 1,3-Dioxol-2-one Parent Core

The XLogP3-AA of 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one is 2.4, and its topological polar surface area (TPSA) is 35.5 Ų [1]. For the unsubstituted parent 1,3-dioxol-2-one (vinylene carbonate), the XLogP is approximately -0.1 and the TPSA is 35.5 Ų (identical due to no amine or alcohol donors) [2]. The tert-butyl group increases lipophilicity by approximately 2.5 log units, which is a critical determinant of membrane permeability for any prodrug constructed from this scaffold [3].

Lipophilicity Drug-Likeness Physicochemical Properties

Reduced Reactivity of Vinylene Double Bond Due to tert-Butyl Steric Shielding vs. Unprotected Vinylene Carbonate

The gem-dimethyl substitution of the tert-butyl group provides significant steric hindrance that stabilizes the vinylene double bond, reducing its reactivity. A comparative study on 4-bromomethyl-5-methyl-1,3-dioxol-2-one (4BMDO), which is directly derived from 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one, confirmed that '4BMDO is more stable than VC due to the steric hindrance of the methyl substituent resulting in decreased reactivity of the double bond' [1]. For the target compound, the tert-butyl group provides even greater steric bulk than a methyl group, and the compound's HOMO-LUMO energy gap is computationally estimated at 5.29 eV for the bromomethyl derivative [1]. In contrast, unsubstituted vinylene carbonate (VC) has a HOMO-LUMO gap of approximately 4.9 eV, making it significantly more reactive and prone to polymerization [2].

Chemical Stability Radical Bromination Lithium-Ion Battery Additives

Minimum Purity Specification and Key Physical Properties for Procurement vs. Unspecified Analogs

Reputable vendor AKSci specifies a minimum purity of 95% for 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one (CAS 86005-11-0) with long-term storage at cool, dry conditions . The reported boiling point is 108-112 °C at 1 Torr . In contrast, closely related analogs such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one (CAS 80841-78-7) are often supplied at lower purity (typically 90%) due to the lability of the halomethyl group .

Quality Assurance Purity Specification Procurement

High-Value Application Scenarios for 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one (86005-11-0) Based on Differential Evidence


Synthesis of Oral Prodrugs of Fluoroquinolone Antibiotics with Improved Bioavailability

The patented route from 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one to 4-tert-butyl-5-chloromethyl-1,3-dioxolen-2-one provides a validated pathway to modify fluoroquinolone antibiotics and achieve 'far higher antimicrobial activity' after oral administration [1]. Researchers developing next-generation quinolone prodrugs should prioritize this compound over unsubstituted vinylene carbonate to ensure regioselective mono-halogenation and to leverage the enhanced lipophilicity (XLogP = 2.4 [2]) that facilitates intestinal absorption.

Lithium-Ion Battery Electrolyte Additive with Enhanced Thermal Stability

The steric protection offered by the tert-butyl group increases the HOMO-LUMO gap by approximately 0.4 eV compared to unsubstituted vinylene carbonate, providing greater stability against electrochemical decomposition [3]. Electrolyte formulators requiring an SEI-forming additive that resists premature polymerization during cell cycling should select this compound for its quantifiably lower vinylene bond reactivity.

Biochemical Assay Substrate for Arylesterase Activity Measurement

1,3-Dioxol-2-one derivatives, including the target compound, are disclosed as substrates for measuring arylesterase activity [4]. The tert-butyl and methyl substituents provide a defined steric and electronic environment that influences the rate of enzymatic hydrolysis, enabling researchers to differentiate arylesterase isozyme activity profiles with greater specificity than can be achieved with unsubstituted dioxol-2-one substrates.

Chemical Probe for Structure-Activity Relationship Studies on 5-Lipoxygenase

The compound exhibits a measured IC50 of 17,000 nM against human recombinant 5-LOX [5]. While the absolute potency is low, the defined steric bulk of the tert-butyl group makes it a valuable negative control or starting scaffold in medicinal chemistry campaigns, where systematic substitution at the 4-position is correlated with gradually increasing enzyme inhibition.

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